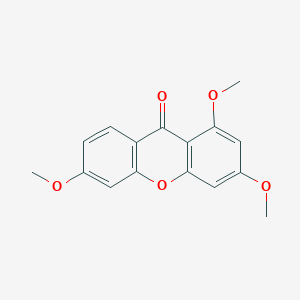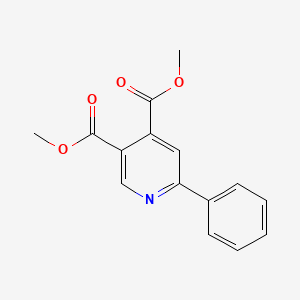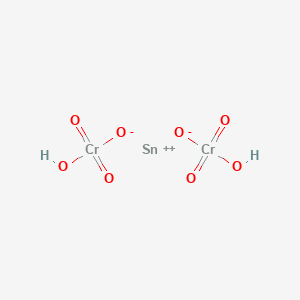
4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and 3,7-dimethylocta-2,6-dien-1-ol It is known for its role in the synthesis of folic acid in bacteriaIt is a primary component of rose oil, palmarosa oil, and citronella oil, and is commonly used in perfumes and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic acid typically involves the nitration of toluene to produce nitrotoluene, followed by reduction to produce toluidine, and finally oxidation to yield 4-Aminobenzoic acid. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and hydrogen gas with a palladium catalyst for reduction.
3,7-dimethylocta-2,6-dien-1-ol can be synthesized through the acid-catalyzed hydration of myrcene or by the reduction of geranyl acetate. The reaction conditions for the hydration process typically involve the use of sulfuric acid as a catalyst, while the reduction process uses sodium borohydride as a reducing agent .
Industrial Production Methods
Industrially, 4-Aminobenzoic acid is produced through the oxidation of p-toluidine using potassium permanganate or through the hydrolysis of ethyl 4-aminobenzoate. Geraniol is industrially extracted from essential oils such as palmarosa oil and citronella oil through steam distillation .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce 4-nitrobenzoic acid.
Reduction: It can be reduced to produce 4-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions to form derivatives like 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol undergoes reactions such as:
Oxidation: It can be oxidized to produce geranial.
Reduction: It can be reduced to produce citronellol.
Substitution: It can undergo nucleophilic substitution to form derivatives like geranyl acetate
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acetic anhydride and acetyl chloride
Major Products
4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid, 4-aminobenzyl alcohol, and 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol: Major products include geranial, citronellol, and geranyl acetate
Aplicaciones Científicas De Investigación
4-Aminobenzoic acid is used in scientific research for its role in the synthesis of folic acid and its derivatives. It is also used in the study of bacterial metabolism and as a precursor in the synthesis of various pharmaceuticals.
3,7-dimethylocta-2,6-dien-1-ol is widely used in research related to its antimicrobial and antioxidant properties. It is also studied for its potential use in cancer therapy and as a natural insect repellent .
Mecanismo De Acción
4-Aminobenzoic acid acts as a substrate for the enzyme dihydropteroate synthase in bacteria, leading to the synthesis of folic acid. This pathway is crucial for bacterial growth and replication.
3,7-dimethylocta-2,6-dien-1-ol exerts its effects through various mechanisms, including disruption of microbial cell membranes, inhibition of oxidative stress pathways, and modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Similar compounds include 4-nitrobenzoic acid, 4-aminobenzyl alcohol, and 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol: Similar compounds include geranial, citronellol, and geranyl acetate
Uniqueness
4-Aminobenzoic acid is unique due to its role in the synthesis of folic acid, which is essential for bacterial growth. 3,7-dimethylocta-2,6-dien-1-ol is unique for its pleasant fragrance and its wide range of applications in perfumery, flavoring, and as a natural insect repellent .
Propiedades
Número CAS |
37005-74-6 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O.C7H7NO2/c1-9(2)5-4-6-10(3)7-8-11;8-6-3-1-5(2-4-6)7(9)10/h5,7,11H,4,6,8H2,1-3H3;1-4H,8H2,(H,9,10) |
Clave InChI |
JVUWVMIEOGHHBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCO)C)C.C1=CC(=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)




![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)





![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)


